molecular formula C16H30O2 B167761 9-Hexadecenoic acid CAS No. 10030-73-6

9-Hexadecenoic acid

Cat. No. B167761
CAS RN: 10030-73-6
M. Wt: 254.41 g/mol
InChI Key: SECPZKHBENQXJG-BQYQJAHWSA-N
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Description

9-Hexadecenoic acid, also known as Palmitelaidic acid, is a straight-chain, monounsaturated, 16-carbon fatty acid with a trans-double bond at position C-9 . It is the trans-isomer of palmitoleic acid and the predominant trans-16:1 isomer in cheeses from goat and ewe milk . Major dietary sources are partly hydrogenated vegetable oils . It is a monounsaturated fatty acid and a long-chain fatty acid .


Synthesis Analysis

Palmitoleic acid (16:1n-7) and sapienic acid (16:1n-10) are synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1 and fatty acid desaturase 2, respectively . A third positional isomer, hypogeic acid (16:1n-9) is produced from the partial β-oxidation of oleic acid .


Molecular Structure Analysis

The molecular formula of 9-Hexadecenoic acid is C16H30O2 . The IUPAC name is (E)-hexadec-9-enoic acid . The InChI is InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7+ .


Chemical Reactions Analysis

The formation of 9,10-dihydroxyhexadecanoic acid was successfully achieved when a combination of induced cell lysates of recombinant E. coli containing FAD, EH, and EPOX were incubated with 9-hexadecenoic acid .

Scientific Research Applications

Enzymatic Characteristics and Mechanisms

  • 9-Hexadecenoic acid has been studied for its enzymatic characteristics. A specific enzyme, 9-hexadecenoic acid cis-trans isomerase from Pseudomonas sp., catalyzes the cis-to-trans isomerization of its double bond. This enzyme has a strict specificity for the position of the double bond and the chain length of the fatty acid, suggesting its potential in biochemical applications where precise isomerization is needed (Okuyama et al., 1997).

Synthesis and Chemical Properties

  • Research on 9-hexadecenoic acid includes its synthesis, such as the creation of 9-methyl-10-hexadecenoic acid, highlighting its importance in the study of marine bacterial fatty acids and their applications in various fields including chemistry and food science (Carballeira et al., 1999).

Role in Inflammation and Immune Response

  • The isomers of hexadecenoic acid, including palmitoleic acid (cis-9-hexadecenoic acid), are known for their anti-inflammatory properties. These fatty acids are involved in the regulation of inflammatory responses, and their levels and distribution are influenced by cellular conditions, highlighting their significance in medical and biological research (Astudillo et al., 2020).

Medical Imaging Applications

  • 9-Hexadecenoic acid has been used in medical imaging, particularly in myocardial imaging. Iodinated hexadecenoic acid analogs have been studied for their potential in estimating regional myocardial perfusion and differentiating between viable ischemic tissue and infarcted tissue (Poe et al., 1977).

Impact on Microbial Adaptation and Toxicity

  • Studies have shown that trans unsaturated fatty acids, such as 9-trans-hexadecenoic acid, play a role in microbial adaptation to toxic substances like phenols. This indicates its importance in environmental and microbiological research, especially in understanding microbial response to environmental stressors (Heipieper et al., 1992).

Flavor and Fermentation Research

  • 9-Hexadecenoic acid is also significant in food science, particularly in the study of flavor substances during fermentation. Its presence and changes in fermented products like Kedong sufu provide insights into the development of flavors in traditional fermented foods (Fan et al., 2019).

Distinction of cis and trans Isomers

  • The ability to distinguish between cis and trans isomers of hexadecenoic acids has been a focus of study, demonstrating its significance in analytical chemistry and lipidomics. This distinction is crucial for understanding the biological functions and applications of these isomers (Jensen et al., 1990).

Biomarker Development

  • Hexadecenoic acid isomers are targets in plasma lipidomic studies and biomarker development, highlighting their potential in medical diagnostics and health condition monitoring (Sansone et al., 2013).

Future Directions

The multiplicity of effects reported for palmitoleic acid and the compartmentalized manner in which they often occur, may suggest the overlapping actions of multiple isomers being present at the same or neighboring locations . These findings open new perspectives for plasma lipidomics involving monounsaturated fatty acids, highlighting future developments for their evaluation in different health conditions including free radical stress .

properties

IUPAC Name

(E)-hexadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECPZKHBENQXJG-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021603
Record name (E)-Hexadec-9-enoic acid
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Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; Liquid, Other Solid, Solid
Record name 9-Hexadecenoic acid
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Record name Palmitelaidic acid
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Product Name

9-Hexadecenoic acid

CAS RN

10030-73-6, 2091-29-4, 373-49-9
Record name Palmitelaidic acid
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Record name Palmitoleic acid
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Record name Palmitelaidic acid
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Record name 9-Hexadecenoic acid
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Record name 9-Hexadecenoic acid, (9E)-
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Record name (E)-Hexadec-9-enoic acid
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Record name 9-Hexadecenoic acid
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Record name PALMITELAIDIC ACID
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Record name Palmitelaidic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,740
Citations
H Okuyama, A Ueno, D Enari, N Morita… - Archives of microbiology, 1997 - Springer
… that of a 9-hexadecenoic acid cis-trans isomerase (9isomerase), and the enzyme was localized in the cytosol when it catalyzed the 9-cis,9-trans conversion of free 9hexadecenoic acid (…
Number of citations: 42 link.springer.com
T Inoue, I Motoda, N Hiramatsu, M Suzuki… - Chemistry and physics of …, 1993 - Elsevier
The influence of difference in Δ chain length of cis-monounsaturated fatty acids on the phase behavior of their binary mixtures was examined based on the phase diagram of the mixture …
Number of citations: 18 www.sciencedirect.com
DF Kuemmel, LR Chapman - Lipids, 1968 - Wiley Online Library
The monoenoic methyl esters from numerous fats and oils which contained appreciablecis‐9‐hexadecenoic acid (cis‐9‐16∶1) were isolated by liquid‐solid chromatography on silver …
Number of citations: 27 aocs.onlinelibrary.wiley.com
N Hiramatsu, T Sato, T Inoue, M Suzuki… - Chemistry and physics of …, 1990 - Elsevier
… sure effect on the polymorphic behavior of palmitoleic acid (c/s-9-hexadecenoic acid) which differs in the methyl-sided chain length (co = 7) from oleic acid (w = 9) and in a total of the …
Number of citations: 27 www.sciencedirect.com
C Guijas, C Meana, AM Astudillo, MA Balboa… - Cell chemical …, 2016 - cell.com
… The isomers studied were palmitoleic acid (cis-9-hexadecenoic acid, 16:1n-7), trans-palmitoleic acid (trans-9-hexadecenoic acid, 16:1n-7t), sapienic acid (cis-6-hexadecenoic acid, 16:…
Number of citations: 149 www.cell.com
GD Robinson Jr - The International Journal of Applied Radiation and …, 1977 - Elsevier
… 1311-16-iodo-9hexadecenoic acid has been shown to … -9-hexadecenoic acid at a specific activity of 20 mCi/mg are produced. The label of radioiodinated 16-iodo-9-hexadecenoic acid …
Number of citations: 39 www.sciencedirect.com
F Riche, M Vidal, JP Mathieu, M Comet… - Radiochem. Radioanal …, 1982 - osti.gov
The routine labelling of 16-iodo-9-hexadecenoic acid has been performed by I/sup -/-/sup 123/I/sup -/ exchange in acetone at 105 deg C for 7 min with a labelling yield higher than 95%. …
Number of citations: 16 www.osti.gov
A Kaprakkaden, P Srivastava… - Microbial Cell …, 2017 - microbialcellfactories.biomedcentral …
… 9-hexadecenoic acid with more efficiency in comparison to vector control. The peak area was taken to calculate the relative abundance of 9-hexadecenoic acid … of 9-hexadecenoic acid …
IV Konova, GA Kochkina, LA Galanina - Microbiology, 2005 - Springer
… stable prevalence of cis-9-hexadecenoic acid in the fatty acid … high content of cis-9-hexadecenoic acid, which, together with … , the contents of cis-9-hexadecenoic acid in the fatty acids of …
Number of citations: 3 link.springer.com
F Dubois, JC Depresseux, L Bontemps… - European journal of …, 1986 - Springer
The aim of the present study was to demonstrate that it is possible to estimate the intracellular metabolism of a fatty acid labelled with iodine using external radioactivity measurements. I-…
Number of citations: 12 link.springer.com

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